molecular formula C25H30N2O4 B11079908 4-(2,4-dimethoxy-3-methylphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(2,4-dimethoxy-3-methylphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11079908
M. Wt: 422.5 g/mol
InChI Key: ZZIFCXXKAJOHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxy-3-methylphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a][1,4]benzodiazepine core with various methoxy and ethoxy substituents. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxy-3-methylphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxy-3-methylphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted benzodiazepines

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Dimethoxy-3-methylphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to its specific substitution pattern and the presence of both methoxy and ethoxy groups

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

4-(2,4-dimethoxy-3-methylphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C25H30N2O4/c1-6-30-22-13-17-15-26-24(18-10-11-21(28-4)16(3)25(18)29-5)19-9-8-12-27(19)20(17)14-23(22)31-7-2/h8-14,24,26H,6-7,15H2,1-5H3

InChI Key

ZZIFCXXKAJOHTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=C(C(=C(C=C4)OC)C)OC)OCC

Origin of Product

United States

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